molecular formula C14H14N2O2 B1142789 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid CAS No. 1332593-76-6

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid

Cat. No. B1142789
M. Wt: 242.27316
InChI Key:
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Description

“3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It has aroused great interest due to its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .


Physical And Chemical Properties Analysis

The physical and analytical data of the synthesized compounds are given in the referenced papers . For example, the yield of the reaction, color of the crystals, melting point, and NMR spectra .

properties

CAS RN

1332593-76-6

Product Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid

Molecular Formula

C14H14N2O2

Molecular Weight

242.27316

synonyms

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid

Origin of Product

United States

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